molecular formula C18H22O2 B1673224 Hexestrol CAS No. 84-16-2

Hexestrol

Cat. No.: B1673224
CAS No.: 84-16-2
M. Wt: 270.4 g/mol
InChI Key: PBBGSZCBWVPOOL-QNSVNVJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Mechanism of Action

    Hexestrol, also known as Hexoestrol or this compound, is a synthetic estrogen that has been used as a hormonal antineoplastic agent . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

    Target of Action

    This compound primarily targets the Estrogen receptor alpha (ERα) and the Aldo-keto reductase family 1 member C1 . These targets play a crucial role in mediating the estrogenic effects of this compound. The affinity of this compound for the ERs is said to be similar to or slightly higher than that of estradiol .

    Mode of Action

    This compound works by binding to its targets, thereby initiating a series of biochemical reactions. It has approximately 302% and 234% of the affinity of estradiol for the estrogen receptors (ERs) ERα and ERβ, respectively . This high affinity allows this compound to effectively bind to these receptors and exert its estrogenic effects.

    Biochemical Pathways

    It is known that this compound, like other estrogens, can induce mammary gland development in rodents . Nonsteroidal estrogens like this compound are known to have dramatically disproportionate estrogenic effects in the liver and on liver protein synthesis .

    Pharmacokinetics

    It is known that this compound is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

    Result of Action

    The result of this compound’s action is primarily the induction of estrogenic effects. This includes the development of secondary sexual characteristics in females and the modulation of the menstrual cycle. In addition, this compound has been used in the treatment of certain hormone-dependent cancers .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect the action of this compound. For example, this compound may decrease the anticoagulant activities of Abciximab

    Biochemical Analysis

    Biochemical Properties

    Hexestrol has approximately 302% and 234% of the affinity of estradiol for the estrogen receptors (ERs) ERα and ERβ, respectively . The affinity of this compound for the ERs is said to be similar to or slightly higher than that of estradiol . This compound interacts with several enzymes and proteins, including Aldo-keto reductase family 1 member C1, Estrogen receptor alpha, Nuclear receptor subfamily 1 group I member 2, and Nuclear receptor subfamily 1 group I member 3 .

    Cellular Effects

    This compound has a complex role in cellular processes. When bound to mitochondria, it promotes glycolysis . When located in the cytosol, it has adverse effects on the female reproductive system . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. A study over a period of 27 months showed that this compound has a significant impact on the reproductive organs of mice .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. For instance, this compound induces mammary gland development in rodents similarly to other estrogens . High doses can lead to degeneration of spermatocytes and cause infertility in male rabbits .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It is metabolized to reactive forms, and DNA binding has been demonstrated both in vitro and in vivo . The oxidative metabolism of this compound indicates reactive intermediates .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

    Subcellular Localization

    It is known that this compound is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

    Preparation Methods

  • Chemical Reactions Analysis

    • Hexestrol undergoes typical reactions associated with phenolic compounds, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid catalysts.
    • Major products formed from these reactions include derivatives of this compound with modified functional groups.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    Properties

    CAS No.

    84-16-2

    Molecular Formula

    C18H22O2

    Molecular Weight

    270.4 g/mol

    IUPAC Name

    4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol

    InChI

    InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1

    InChI Key

    PBBGSZCBWVPOOL-QNSVNVJESA-N

    SMILES

    CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

    Isomeric SMILES

    CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

    Canonical SMILES

    CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

    Appearance

    Solid powder

    Color/Form

    NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC
    WHITE CRYSTALLINE POWDER

    melting_point

    185-188 °C
    CRYSTALS;  MP: 137-139 °C /DIACETATE/
    CRYSTALS FROM PETROLEUM ETHER;  MP: 127-128 °C /DIPROPIONATE/

    Key on ui other cas no.

    84-16-2
    5635-50-7

    Pictograms

    Health Hazard

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    FREELY SOL IN ETHER;  SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING;  SLIGHTLY SOL IN BENZENE, CHLOROFORM;  PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Dihydrodiethylstilbestrol
    Hexestrol
    Hexestrol, (R*,R*)-(+-)-Isomer
    Hexestrol, (R*,S*)-Isomer
    Hexestrol, (R-(R*,R*))-Isomer
    Hexestrol, (S-(R*,R*))-Isome

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    3,4-bis(4-hydroxyphenyl) hexane; 3,3bis(4-hydroxyphenyl)pentane; 2,2-bis(4-hydroxyphenyl) propane; 2,2-bis(4-hydroxyphenyl) styrene; 1,2-bis(2-ethyl-4-hydroxyphenyl)ethane, 1,2-bis(2-ethyl-3-hydroxyphenyl) ethane; dienestrol (3,4-bis(4-hydroyphenyl)-2,4-hexadiane); 3,5-bis(4-hydroxyphenyl) heptane; 1,4-bis(4-hydroxyphenyl)-butane, 1,3-bis(4-hydroxyphenyl) propane, 2,2-bis (3-fluoro-4-hydroxyphenyl) propane, 2,2-bis(4-hydroxyphenyl)-3'-methyl styrene, 2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene and 2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene.
    Name
    3,4-bis(4-hydroxyphenyl) hexane
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    2,2-bis (3-fluoro-4-hydroxyphenyl) propane
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    [Compound]
    Name
    2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    [Compound]
    Name
    2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    [Compound]
    Name
    2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Six
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Seven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eight
    Name
    2,2-bis(4-hydroxyphenyl) styrene
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Nine
    Name
    1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Ten
    Name
    1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Twelve
    Name
    3,5-bis(4-hydroxyphenyl) heptane
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Thirteen
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Fourteen
    Name
    Hexestrol

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Hexestrol
    Reactant of Route 2
    Hexestrol
    Reactant of Route 3
    Hexestrol
    Reactant of Route 4
    Hexestrol
    Reactant of Route 5
    Hexestrol
    Reactant of Route 6
    Hexestrol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.